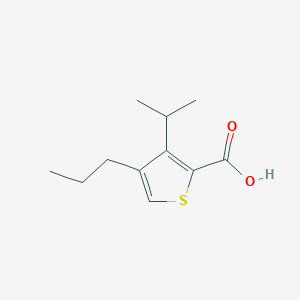
3-Isopropyl-4-propylthiophene-2-carboxylic acid
Cat. No. B8444998
M. Wt: 212.31 g/mol
InChI Key: DWPRSTURQLMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003800B2
Procedure details


1-Chloro-4-methyl-2-propyl-pent-1-en-3-one (29.7 g, 170 mmol) is reacted with mercaptoacetic acid ethyl ester (40.9 g, 340 mmol) in analogy to the procedure given for Intermediate A7 to give 3-isopropyl-4-propyl-thiophene-2-carboxylic acid (11.0 g) as colourless crystals; 1H NMR (CD3OD): δ 7.21 (s, 1H), 3.83 (hept, J=7.0 Hz, 1H), 2.60 (t, J=7.6 Hz, 2H), 1.70-1.56 (m, 2H), 1.33 (d, J=7.6 Hz, 6H), 0.99 (t, J=7.6 Hz, 3H).
Name
1-Chloro-4-methyl-2-propyl-pent-1-en-3-one
Quantity
29.7 g
Type
reactant
Reaction Step One


[Compound]
Name
Intermediate A7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]=[C:3]([CH2:9][CH2:10][CH3:11])[C:4](=O)[CH:5]([CH3:7])[CH3:6].C([O:14][C:15](=[O:18])[CH2:16][SH:17])C>>[CH:5]([C:4]1[C:3]([CH2:9][CH2:10][CH3:11])=[CH:2][S:17][C:16]=1[C:15]([OH:18])=[O:14])([CH3:7])[CH3:6]
|
Inputs


Step One
|
Name
|
1-Chloro-4-methyl-2-propyl-pent-1-en-3-one
|
|
Quantity
|
29.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=C(C(C(C)C)=O)CCC
|
|
Name
|
|
|
Quantity
|
40.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CS)=O
|
Step Two
[Compound]
|
Name
|
Intermediate A7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=C(SC=C1CCC)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
